molecular formula C19H22N2O B1221668 Eburnamonine CAS No. 474-00-0

Eburnamonine

Cat. No. B1221668
CAS RN: 474-00-0
M. Wt: 294.4 g/mol
InChI Key: WYJAPUKIYAZSEM-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eburnamonine is a natural product found in Hunteria umbellata, Strempeliopsis strempelioides, and other organisms with data available.

Scientific Research Applications

  • Neuroprotective and Antitumor Properties : Eburnamonine is known for its neuroprotective attributes and enhancement of cerebrovascular blood flow. It has also been suggested for its potential antitumor effects, as derivatives of eburnamonine have shown promise as lead compounds in the development of antitumor and nootropic agents. This is due to its ability to cross the blood-brain barrier and relative metabolic stability compared to other alkaloids (Fandy et al., 2016).

  • Application in Synthesis and Structural Studies : The absolute configuration and conformation of 19-OH-(-)-eburnamonine, a derivative of eburnamonine, were determined using advanced techniques like NMR and chiroptics, highlighting its significance in structural chemistry (Trigo-Mourino et al., 2012).

  • Synthetic Approaches and Derivatives : Research on the synthesis of eburnamonine and its derivatives is extensive. Techniques like palladium-catalyzed asymmetric allylic alkylation have been used to synthesize eburnane alkaloids, including eburnamonine, showcasing its utility in organic chemistry and drug design (Trost et al., 2019).

  • Cancer Research : Eburnamonine derivatives have shown cytotoxic effects against leukemia stem cells and reduced engraftment in leukemia models. This indicates its potential use in cancer therapy, particularly in targeting leukemia stem cells (Gunasekara et al., 2016).

  • Potential in Treating Brain Metastases : A study highlighted the potential of eburnamonine derivatives in preventing breast to brain metastases. It specifically targets circulating tumor cells and cancer stem cells through oxidative stress induction, suggesting its application in oncology (Zheng et al., 2013).

properties

CAS RN

474-00-0

Product Name

Eburnamonine

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

(15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one

InChI

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m0/s1

InChI Key

WYJAPUKIYAZSEM-RBUKOAKNSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2

SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2

Other CAS RN

474-00-0

synonyms

(-)-eburnamonine
Cervoxan
eburnamonine
eburnamonine monohydrochloride, (3alpha,16alpha)-isomer
eburnamonine phosphate, (3alpha,16alpha)-isomer
eburnamonine, (3alpha,16alpha)-isomer
vinburnine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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